REACTION_SMILES
|
[C:3]([CH3:4])(=[O:5])[NH:6][c:7]1[n:8][cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]1.[CH3:25][OH:26].[CH:16]([O-:17])=[O:18].[N:1]#[N:2].[NH4+:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[C:3]([CH3:4])(=[O:5])[NH:6][c:7]1[n:8][cH:9][c:10]([NH2:13])[cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1ccc([N+](=O)[O-])cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(N)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |